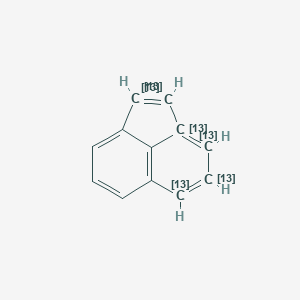

acenaphthylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acenaphthylene is a polycyclic aromatic hydrocarbon with the chemical formula C12H8. It is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit. This compound appears as yellow crystals and is insoluble in water but very soluble in ethanol, diethyl ether, and benzene .

Métodos De Preparación

Acenaphthylene is primarily produced industrially by the gas-phase dehydrogenation of acenaphthene . This process involves heating acenaphthene in the presence of a dehydrogenation catalyst, typically at high temperatures. Another method involves the oxidation of acenaphthene using various oxidizing agents .

Análisis De Reacciones Químicas

Acenaphthylene undergoes several types of chemical reactions:

Hydrogenation: This reaction converts this compound to acenaphthene.

Halogenation: The benzene nucleus can be altered by halogenation reactions, often using acid catalysts.

Addition Reactions: This compound can react exothermically with diazo compounds and bases.

Aplicaciones Científicas De Investigación

Acenaphthylene is a significant building block for many organic semiconductors. It is used in the design of π-conjugated derivatives, both small molecules and polymers, which are essential in organic electronic materials . Additionally, this compound-imide based small molecules are utilized as electron-transporting layers in perovskite solar cells, enhancing their efficiency . The compound also possesses excellent properties as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber .

Mecanismo De Acción

The mechanism of action of acenaphthylene in its applications primarily involves its electronic structure and aromaticity. As a π-electron functional material, this compound derivatives interact with molecular targets through π-π stacking interactions and electron transport pathways . These interactions are crucial in the performance of organic semiconductors and solar cells.

Comparación Con Compuestos Similares

Acenaphthylene is often compared with acenaphthene, another polycyclic aromatic hydrocarbon. While this compound is a yellow solid with no fluorescence, acenaphthene is a white crystalline compound. This compound is unique due to its ortho- and peri-fused tricyclic structure, which provides distinct electronic properties . Other similar compounds include naphthalene and its derivatives, which share the polycyclic aromatic hydrocarbon structure but differ in their specific chemical and physical properties .

Propiedades

Fórmula molecular |

C12H8 |

|---|---|

Peso molecular |

158.15 g/mol |

Nombre IUPAC |

acenaphthylene |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,7+1,8+1,10+1 |

Clave InChI |

HXGDTGSAIMULJN-HLPXUQTRSA-N |

SMILES isomérico |

C1=CC2=C3C(=C1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH]2 |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC3=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)

![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)

![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)

![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)

![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)